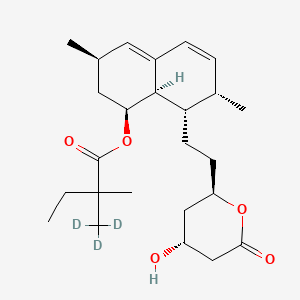
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to ergosterol, a key component of fungal cell membranes. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the metabolic engineering of yeast, specifically Saccharomyces cerevisiae. By deleting the ERG5 and ERG4 genes, which encode enzymes responsible for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of this compound is enhanced .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically modified yeast strains. These strains are cultivated under controlled conditions to maximize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further scientific research and industrial applications .
科学的研究の応用
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol has numerous applications in scientific research In chemistry, it is used as a precursor for the synthesis of other sterol derivatives In biology, it serves as a model compound for studying sterol metabolism and functionAdditionally, it is used in the industry for the production of high-value pharmaceuticals .
作用機序
The mechanism of action of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to affect the sterol biosynthesis pathway by inhibiting the activity of certain enzymes, leading to the accumulation of sterol intermediates. This inhibition can disrupt cell membrane integrity and function, making it a potential target for antifungal therapies .
類似化合物との比較
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is similar to other sterol compounds such as ergosterol and 7-dehydrocholesterol. its unique structure, characterized by the presence of multiple deuterium atoms, distinguishes it from these compounds. This uniqueness makes it a valuable tool for studying sterol metabolism and developing new therapeutic agents .
List of Similar Compounds:- Ergosterol
- 7-Dehydrocholesterol
- Ergosta-5,7,22,24(28)-tetraenol
- Ergosta-5,7-dienol
特性
CAS番号 |
145693-07-8 |
|---|---|
分子式 |
C28H37D7O |
分子量 |
403.70 |
純度 |
> 95% |
タグ |
Ergostanol Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)



![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
